molecular formula C20H27N3 B12264022 N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12264022
M. Wt: 309.4 g/mol
InChI Key: FDYGZMFIMNEJNH-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a phenylpropyl group, and a pyridin-2-amine moiety, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halides for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

N-methyl-N-[1-(3-phenylpropyl)piperidin-4-yl]pyridin-2-amine

InChI

InChI=1S/C20H27N3/c1-22(20-11-5-6-14-21-20)19-12-16-23(17-13-19)15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11,14,19H,7,10,12-13,15-17H2,1H3

InChI Key

FDYGZMFIMNEJNH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCCC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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